molecular formula C22H19FN4O2S B2978402 7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-11-0

7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2978402
CAS RN: 852171-11-0
M. Wt: 422.48
InChI Key: DLXGMFGUFFMDHS-UHFFFAOYSA-N
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Description

The compound “7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimido[4,5-d]pyrimidine . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This process allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .


Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidines was confirmed on the basis of analytical and spectral (IR, 1 H NMR, 13 C NMR and ESIMS) data . For example, the IR spectrum contained a C=O absorption band at 1,678 cm −1. Strong bands observed at 1,532 cm −1 indicate stretching vibrations of C=N groups .


Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines have been studied . The respective pyrimido[4,5-d]pyrimidine was obtained in a 38% yield under diazotization conditions of the analogs with sodium nitrite in acetic acid through the cleavage of the N –N bond .

Scientific Research Applications

Neurotoxicity Studies

This compound has been investigated for its neurotoxic potential. A study examined a related pyrazoline derivative and found that it affected acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of alevins. Behavioral parameters and swimming potential were also assessed .

Anti-Inflammatory Properties

The presence of the 4-fluorophenyl and pyridin-4-yl moieties in this compound is crucial for its anti-inflammatory activity. Researchers have explored similar derivatives and identified their inhibitory efficacy against inflammation. The compound’s structure plays a significant role in determining its effectiveness .

Cytotoxicity Against Cancer Cells

Several compounds related to this pyrimido[4,5-d]pyrimidine scaffold have demonstrated cytotoxic activity against cancer cell lines. Notably, this compound showed superior cytotoxicity against MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM. It also exhibited moderate activity against HepG-2 cells (IC50 range: 48–90 nM) compared to the reference drug sorafenib .

Future Directions

The future directions for the study of pyrimido[4,5-d]pyrimidines involve improving new approaches for the construction of new standard biological components . This survey will help researchers in the fields of synthetic organic and medicinal chemistry .

Mechanism of Action

properties

IUPAC Name

7-(4-fluorophenyl)-1,3-dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S/c1-13-4-6-14(7-5-13)12-30-20-17-19(26(2)22(29)27(3)21(17)28)24-18(25-20)15-8-10-16(23)11-9-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXGMFGUFFMDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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